molecular formula C10H9Cl2NOS B5249995 2-(2,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

2-(2,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B5249995
M. Wt: 262.15 g/mol
InChI Key: KEUDDAJTQFOMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H9Cl2NOS and its molecular weight is 262.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.9781905 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NOS/c1-5-9(14)13-10(15-5)7-3-2-6(11)4-8(7)12/h2-5,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUDDAJTQFOMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(S1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 500 ml 3-necked flask equipped with a Dean & Stark trap and reflux condenser, 30 g (0.17 mole) 2,4-dichlorobenzaldehyde, 18.2 g (0.17 mole) 95% thiolactic acid and 10.8 g (0.17 mole) ammonium formate in 150 ml toluene were placed. The reaction mixture was heated to reflux for several hours; 17 ml water collected. The mixture was at first clear in color and then turned yellow. The reaction mixture was allowed to sit overnight during which yellow solids precipitated. The mixture was filtered. The solids were washed with ether and then air dried to give 38 g of the above-identified product as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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